Cas no 848635-46-1 (2-(4-Amino-1-piperidyl)isonicotinonitrile)

2-(4-Amino-1-piperidyl)isonicotinonitrile is a versatile compound with significant potential in organic synthesis. It offers high purity and stability, enabling efficient reactions in various chemical transformations. This compound is particularly useful for synthesizing biologically active molecules due to its ability to form stable amide linkages. Its unique structure facilitates access to complex molecules, making it a valuable tool in medicinal chemistry research.
2-(4-Amino-1-piperidyl)isonicotinonitrile structure
848635-46-1 structure
商品名:2-(4-Amino-1-piperidyl)isonicotinonitrile
CAS番号:848635-46-1
MF:C11H14N4
メガワット:202.255661487579
CID:6209625
PubChem ID:43556920

2-(4-Amino-1-piperidyl)isonicotinonitrile 化学的及び物理的性質

名前と識別子

    • BB 0247905
    • MFCD12137453
    • 4-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridin yl-4'-carbonitrile
    • 2-(4-Amino-1-piperidyl)isonicotinonitrile
    • 4-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridin?yl-4'-carbonitrile
    • 848635-46-1
    • EN300-9139353
    • SCHEMBL20064100
    • 2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
    • AKOS009579786
    • SY325747
    • インチ: 1S/C11H14N4/c12-8-9-1-4-14-11(7-9)15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,13H2
    • InChIKey: WXHZIGBAVDQSIU-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=C(C#N)C=CN=2)CCC(CC1)N

計算された属性

  • せいみつぶんしりょう: 202.121846464g/mol
  • どういたいしつりょう: 202.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-(4-Amino-1-piperidyl)isonicotinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-9139353-1.0g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
1.0g
$671.0 2025-02-21
Enamine
EN300-9139353-2.5g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
2.5g
$1315.0 2025-02-21
Enamine
EN300-9139353-0.5g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
0.5g
$645.0 2025-02-21
Enamine
EN300-9139353-0.25g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
0.25g
$617.0 2025-02-21
Enamine
EN300-9139353-5.0g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
5.0g
$1945.0 2025-02-21
Enamine
EN300-9139353-10.0g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
10.0g
$2884.0 2025-02-21
Enamine
EN300-9139353-0.1g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
0.1g
$591.0 2025-02-21
Enamine
EN300-9139353-0.05g
2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile
848635-46-1 95.0%
0.05g
$563.0 2025-02-21

2-(4-Amino-1-piperidyl)isonicotinonitrile 関連文献

2-(4-Amino-1-piperidyl)isonicotinonitrileに関する追加情報

Introduction to 2-(4-Amino-1-piperidyl)isonicotinonitrile (CAS No. 848635-46-1) in Modern Chemical Biology and Medicinal Chemistry

2-(4-Amino-1-piperidyl)isonicotinonitrile, identified by the chemical identifier CAS No. 848635-46-1, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic organic molecule has garnered considerable attention due to its structural complexity and potential therapeutic applications. The compound features a piperidine ring linked to an isonicotinonitrile moiety, which suggests a high degree of versatility in its interactions with biological targets. Such structural motifs are frequently explored in the development of novel pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

The 4-amino-1-piperidyl substituent plays a crucial role in determining the compound's pharmacological profile. Piperidine derivatives are well-documented for their ability to modulate neurotransmitter systems, making them valuable candidates for drugs aimed at treating conditions such as depression, anxiety, and chronic pain. The presence of the amino group further enhances the compound's reactivity, allowing for potential derivatization and fine-tuning of its biological activity. This adaptability is particularly important in drug discovery pipelines, where initial hits often require structural modifications to improve efficacy and reduce side effects.

The isonicotinonitrile component of 2-(4-amino-1-piperidyl)isonicotinonitrile introduces a nitrile group, which is known for its ability to engage in hydrogen bonding and coordinate with metal ions. This feature has been exploited in various medicinal chemistry contexts, including the design of metalloproteinase inhibitors and antimicrobial agents. Recent studies have highlighted the potential of isonicotinonitrile derivatives as scaffolds for developing drugs with enhanced binding affinity and selectivity. The combination of these structural elements in 2-(4-amino-1-piperidyl)isonicotinonitrile suggests a multifaceted pharmacophore capable of interacting with multiple biological targets.

In recent years, computational modeling and high-throughput screening have accelerated the discovery of novel bioactive compounds like 2-(4-amino-1-piperidyl)isonicotinonitrile. Advances in molecular simulation techniques have allowed researchers to predict the binding modes and affinity of this compound for various protein targets with remarkable accuracy. For instance, studies using molecular dynamics simulations have revealed that the piperidine ring can adopt multiple conformations, facilitating optimal interactions with biological macromolecules. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds during drug development.

The therapeutic potential of 2-(4-amino-1-piperidyl)isonicotinonitrile has been explored in several preclinical studies. Researchers have investigated its effects on enzymes involved in inflammation and pain signaling, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary findings suggest that this compound may exhibit inhibitory activity against these enzymes, potentially leading to applications in managing chronic inflammatory conditions. Additionally, its interaction with neurotransmitter receptors has been examined, with preliminary results indicating modulation of serotonin and dopamine pathways. These findings align with the growing interest in multitarget drugs that can address multiple aspects of complex diseases.

The synthesis of 2-(4-amino-1-piperidyl)isonicotinonitrile presents both challenges and opportunities for synthetic chemists. The construction of the piperidine ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution reactions and cyclization strategies have been employed to achieve this goal. Furthermore, introducing the amino group at the 4-position necessitates protecting group strategies to prevent unwanted side reactions during subsequent functionalization steps. Recent advances in catalytic methods have provided more efficient routes to these transformations, improving scalability and reducing environmental impact.

The role of 2-(4-amino-1-piperidyl)isonicotinonitrile as a building block for more complex drug candidates cannot be overstated. Medicinal chemists often use such key intermediates to explore structure-activity relationships (SARs), allowing them to fine-tune properties such as solubility, bioavailability, and metabolic stability. By systematically modifying substituents on the core scaffold, researchers can generate libraries of derivatives with tailored pharmacological profiles. This approach has been instrumental in developing drugs that meet stringent regulatory requirements while maintaining therapeutic efficacy.

As our understanding of disease mechanisms evolves, so too does our appreciation for compounds like 2-(4-amino-1-piperidyl)isonicotinonitrile. Emerging evidence suggests that targeting multiple pathways simultaneously can lead to more effective treatments for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. The dual functionality provided by this compound's structure makes it an attractive candidate for such combinatorial therapies. By modulating both enzymatic activity and receptor interactions, it may be possible to achieve synergistic effects that conventional single-target drugs cannot match.

The future prospects for 2-(4-amino-1-piperidyl)isonicotinonitrile are promising, driven by ongoing research into its biological activities and synthetic feasibility. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved properties suitable for clinical development. Additionally, advancements in biocatalysis and green chemistry may offer sustainable alternatives for producing this compound on an industrial scale. As these technologies mature, we can expect to see more innovative applications emerging from research into this versatile molecule.

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